molecular formula C15H12N2O2 B072083 1-Amino-4-(methylamino)anthracene-9,10-dione CAS No. 1220-94-6

1-Amino-4-(methylamino)anthracene-9,10-dione

Cat. No. B072083
CAS RN: 1220-94-6
M. Wt: 252.27 g/mol
InChI Key: ICVRBKCRXNVOJC-UHFFFAOYSA-N
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Description

“1-Amino-4-(methylamino)anthracene-9,10-dione” is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.26800 . The IUPAC name for this compound is 1-amino-4,5-dihydroxy-8-(methylamino)anthracene-9,10-dione .


Synthesis Analysis

The synthesis of a number of 1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur which are related to the anti-cancer drugs Ametantrone and Mitoxantrone are reported . 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts readily with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .


Molecular Structure Analysis

The molecular structure of “1-Amino-4-(methylamino)anthracene-9,10-dione” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C15H12N2O4/c1-17-7-3-5-9(19)13-11(7)14(20)10-6(16)2-4-8(18)12(10)15(13)21/h2-5,17-19H,16H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.395 g/cm3 and a boiling point of 534.5ºC at 760 mmHg . It has a flash point of 277.1ºC . The exact mass of this compound is 252.09000 .

Scientific Research Applications

  • Anticancer Applications:

    • DNA-binding and Cytotoxic Properties: Anthracene-9,10-diones, particularly those with certain aminoalkanamido derivatives, have been studied for their DNA-binding properties and cytotoxic effects on cancer cells, indicating potential as anticancer agents (Agbandje et al., 1992).
    • Synthesis and Cytotoxic Activity: New aminoanthraquinones have been synthesized and found to exhibit strong cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents (Nor et al., 2013).
    • Antitumor Activities: Unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones show significant antitumor activity, especially against leukemia (Stefańska et al., 1989).
  • Chemical Properties and Synthesis:

    • Electronic and Molecular Structures: The study of 9,10-diamino-substituted anthracenes reveals that different N-substituents influence their electronic and molecular structures, which is important for understanding their reactivity and potential applications (Uebe et al., 2016).
    • Synthesis and Luminescence: Syntheses of anthraquinone-based ligands have been achieved, with investigations into their electronic characteristics and luminescence properties. This is significant for potential applications in sensing and imaging (Jones et al., 2011).
  • Other Applications:

    • Electrochromic Properties: Novel series of anthraquinone-based polymers demonstrate ambipolar and near-infrared electrochromic properties, which could be useful for advanced material applications (Yen et al., 2012).
    • Chemical Sensors: Derivatives of 1,4-diaminoanthracene-9,10-dione have been developed as chemosensors for Cu2+, showcasing their potential in analytical chemistry (Kaur & Kumar, 2008).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is very toxic to aquatic life, is harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction, and causes skin irritation . It is also reported to be an eye irritant .

properties

IUPAC Name

1-amino-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVRBKCRXNVOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051621
Record name 1-Amino-4-(methylamino)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-(methylamino)anthracene-9,10-dione

CAS RN

1220-94-6
Record name Disperse Violet 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Violet 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-amino-4-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Amino-4-(methylamino)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-(methylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE VIOLET 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6G7KN58RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Silveira, EMT Claro, WS Paz, AS Oliveira… - Journal of the Taiwan …, 2018 - Elsevier
Response surface methodology based on Box-Behnken design (BBD) was successfully applied for the optimization of the UV-LED/FeTiO 3 activated persulfate (PS) process. Disperse …
Number of citations: 21 www.sciencedirect.com
SK Sen, S Raut, S Raut - BioTechnologia, 2023 - ncbi.nlm.nih.gov
The discharge of wastewater from textile industries into aquatic bodies has severe health and environmental impacts. Textile industries generate huge amounts of effluents containing …
Number of citations: 3 www.ncbi.nlm.nih.gov
JE Silveira, WS Paz, P Garcia-Munoz, JA Zazo… - Applied Catalysis B …, 2017 - Elsevier
This work investigates the effect of UV-LED on the persulfate (PS) activation with natural ilmenite (FeTiO 3 ) in the oxidation of azo dye Disperse Blue 3 (DB3). The high induction period …
Number of citations: 63 www.sciencedirect.com
H Li, Y Wang, Y Wang, H Wang, K Sun, Z Lu - Journal of Zhejiang …, 2019 - Springer
本文综述了近年来细菌降解蒽醌染料的研究进展及机理, 以期为蒽醌染料废水的实际处理提供理论依据.目前主要利用物理,化学及生物法处理工业印染废水中的各种染料.与前两者相比, 生物法…
Number of citations: 0 link.springer.com

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